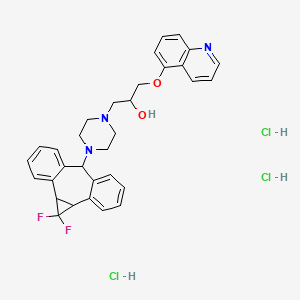

Zosuquidar Trihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFVQKPWGDRLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Cl3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy.[3] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of Zosuquidar, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, also known as MDR1 or ABCB1.[4] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3] Zosuquidar binds with high affinity to P-gp, effectively blocking its transport function without being a substrate for transport itself.[4] This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic effects in resistant cancer cells.[2]

The high selectivity of Zosuquidar for P-gp is a key characteristic, with minimal inhibitory effects on other ATP-binding cassette (ABC) transporters like multidrug resistance-associated proteins (MRP1, MRP2) or breast cancer resistance protein (BCRP).[1][5] This specificity reduces the likelihood of off-target effects and complex drug-drug interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and properties of this compound from various in vitro and in vivo studies.

Table 1: In Vitro P-glycoprotein Inhibition and Cytotoxicity

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| Ki (Inhibition Constant) | 59 nM | Cell-free assay | Competitively inhibits [3H]azidopine photoaffinity labeling. | [2][6] |

| ~0.06 µM | CEM/VLB100 plasma membranes | Competitively inhibited equilibrium binding of [3H]vinblastine. | [2] | |

| IC50 (P-gp Inhibition) | 0.059 µM | SW-620 cells | Reversal of resistance. | [6] |

| 6.56 ± 1.92 nM | MDCKII-MDR1 cells | Calcein-AM assay using spike method. | [7] | |

| 417 ± 126 nM | MDCKII-MDR1 cells | Calcein-AM assay using serial dilution. | [7] | |

| IC50 (Cytotoxicity, Zosuquidar alone) | 6 - 16 µM | Various drug-sensitive and MDR cell lines | Demonstrates low intrinsic cytotoxicity at concentrations effective for P-gp inhibition. | [6] |

| Effective Concentration for Reversal of Resistance | 50 - 100 nM | Various cell culture systems | Circumvents P-gp-mediated drug resistance. | [8] |

| 0.1 µM | CEM/VLB100 cells | Fully restored sensitivity to vinblastine, doxorubicin, etoposide, and Taxol. | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Study Type | Animal Model | Zosuquidar Dose | Co-administered Drug | Key Findings | Reference(s) |

| Survival Study | Mice with P388/ADR murine leukemia | 30 mg/kg (i.p., daily for 5 days) | Doxorubicin (1 mg/kg) | Significantly increased survival compared to doxorubicin alone (P<0.001). | [6] |

| Tumor Growth Inhibition | Nude mouse xenograft (MDR human non-small cell lung carcinoma) | Not specified | Taxol | Enhanced the antitumor activity of Taxol. | [2] |

| Pharmacokinetic Interaction (Preclinical) | Murine and canine models | Not specified | Doxorubicin, paclitaxel | No observed effect on the pharmacokinetic profile of coadministered P-gp substrates. | [8] |

| Pharmacokinetic Interaction (Clinical) | Human patients (Phase I) | >500 mg (i.v.) | Doxorubicin | Modest decrease in clearance (17–22%) and modest increase in AUC (15–25%) of doxorubicin. | [8] |

| P-gp Inhibition (Clinical) | Human patients (AML) | 700 mg/day (i.v. infusion) | - | >90% inhibition of P-gp function in NK cells and leukemic blasts at 4 and 24 hours. | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are descriptions of common assays used to characterize the mechanism of action of Zosuquidar.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

-

Principle: P-gp ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP. The vanadate-sensitive portion of the total ATPase activity is considered P-gp specific.

-

Methodology:

-

Isolate cell membranes containing P-gp (e.g., from CEM/VLB100 cells).

-

Incubate 8-10 µg of membrane protein in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).

-

Include samples with and without 1 mM sodium vanadate to determine the P-gp specific ATPase activity.

-

Add Zosuquidar at various concentrations to the appropriate wells.

-

Incubate the plate for 90 minutes at 37°C.

-

Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method (e.g., with a detection solution that reacts with Pi).

-

Read the absorbance at 690 nm.

-

Calculate the µmol of phosphate formed using a phosphate standard curve.[10]

-

In Vitro Cytotoxicity (MTT) Assay

This assay is used to determine the ability of Zosuquidar to reverse MDR by measuring the cytotoxicity of chemotherapeutic agents in the presence and absence of the inhibitor.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Seed cells (e.g., P-gp expressing and parental sensitive cell lines) in a 96-well plate during their logarithmic growth phase.

-

For adherent cells like MCF-7/ADR, allow a 24-hour incubation period for attachment before adding the drug.

-

Add the chemotherapeutic agent at various concentrations with or without a fixed concentration of Zosuquidar (e.g., 0.05 to 5 µM).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of freshly prepared MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate to pellet the cells and carefully remove 70 µL of the medium.

-

Add 100 µL of a solubilizing solution (e.g., 2-propanol/0.04 N HCl) to each well and resuspend the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.[10][11]

-

P-glycoprotein Functional Assay (Rhodamine 123/DiOC2 Accumulation)

This flow cytometry-based assay directly measures the function of the P-gp efflux pump.

-

Principle: Rhodamine 123 and DiOC2 are fluorescent substrates of P-gp. In cells with functional P-gp, these dyes are actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by Zosuquidar leads to the accumulation of the dye and a corresponding increase in fluorescence.

-

Methodology:

-

Harvest cells (e.g., leukemic blasts or NK cells) and wash them.

-

Incubate the cells with a fluorescent P-gp substrate like DiOC2 or Rhodamine 123. For Rhodamine 123, a 45-minute incubation at room temperature with 40 µM Rhodamine 123 is used for maximal uptake.

-

To assess efflux, after the loading phase, incubate the cells at 37°C for a period (e.g., 90 minutes).

-

To assess P-gp inhibition, add Zosuquidar (e.g., 100 nM) or another modulator during the 37°C incubation period.

-

Analyze the intracellular fluorescence of the cell population using a flow cytometer.

-

An increase in the mean fluorescence intensity (MFI) in the presence of Zosuquidar compared to the control indicates P-gp inhibition.[9][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanism of action of Zosuquidar and a typical experimental workflow for evaluating its efficacy.

Caption: Mechanism of Zosuquidar action in a multidrug-resistant cancer cell.

Caption: Experimental workflow for the evaluation of Zosuquidar.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of P-glycoprotein. Its mechanism of action, centered on the direct inhibition of P-gp mediated drug efflux, has been extensively validated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to overcome multidrug resistance in cancer. While clinical trials have had mixed results, the understanding of Zosuquidar's mechanism of action remains crucial for the ongoing development of MDR reversal agents and for its continued use as a valuable research tool to probe the function of P-glycoprotein.

References

- 1. Reversal of multidrug resistance by the P-glycoprotein modulator, LY335979, from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of P-glycoprotein-mediated multidrug resistance by a potent cyclopropyldibenzosuberane modulator, LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the P-glycoprotein Binding Affinity of LY335979 (Zosuquidar)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY335979, also known as Zosuquidar, is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of structurally diverse chemotherapeutic agents from the intracellular environment, thereby reducing their cytotoxic efficacy.[4][5] LY335979 was developed to counteract this resistance mechanism by directly binding to P-gp and inhibiting its function.[3][6] This technical guide provides a comprehensive overview of the binding affinity of LY335979 to P-gp, detailing the quantitative data, experimental protocols used for its characterization, and the underlying mechanism of action.

Quantitative Binding Affinity Data

The binding affinity of LY335979 for P-glycoprotein has been determined through various in vitro assays. The data consistently demonstrates a high-affinity interaction, positioning LY335979 as a potent P-gp modulator.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition Constant (Ki) | 59 nM | - | [1][3][7][8][9] |

| Inhibition Constant (Ki) | ~0.06 µM (60 nM) | CEM/VLB100 Plasma Membranes | [6][10] |

| Dissociation Constant (Kd) | 73 nM | CEM/VLB100 Plasma Membranes | [1] |

| Apparent Ki (vs. CYP3A) | 3.8 µM | Human Liver Microsomes | [1] |

Mechanism of Action

LY335979 acts as a competitive inhibitor of P-glycoprotein.[6][7] It directly competes with P-gp substrates, such as chemotherapeutic drugs, for binding to the transporter.[6] By occupying the drug-binding site, LY335979 prevents the efflux of these substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.[6] Importantly, studies have shown that LY335979 itself is not a substrate for P-gp efflux.[1] Furthermore, LY335979 has demonstrated high selectivity for P-gp, with significantly lower affinity for other ABC transporters like MRP1 and BCRP, as well as cytochrome P450 enzymes such as CYP3A.[1][3][11]

Figure 1: Competitive inhibition of P-glycoprotein by LY335979.

Experimental Protocols

The characterization of LY335979's binding to P-gp has relied on several key experimental methodologies.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and characterize ligand-binding proteins. It involves the use of a photo-reactive ligand that, upon exposure to UV light, forms a covalent bond with its target protein.

Protocol for [³H]azidopine Photoaffinity Labeling:

-

Membrane Preparation: Plasma membranes are isolated from P-gp overexpressing cells, such as CEM/VLB100.[6][7]

-

Incubation: The isolated membranes are incubated with the photo-reactive probe [³H]azidopine in the presence and absence of varying concentrations of LY335979.[6][7]

-

Photolysis: The mixture is exposed to high-intensity UV light to induce covalent cross-linking of the [³H]azidopine to P-gp.

-

SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band (typically around 170 kDa).

-

Quantification: The intensity of the radiolabeled P-gp band is quantified. A decrease in labeling in the presence of LY335979 indicates competitive binding.[6]

Figure 2: Workflow for Photoaffinity Labeling.

P-glycoprotein ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibited by its modulators.

Protocol for P-gp ATPase Activity Assay:

-

Membrane Preparation: Membranes from P-gp overexpressing cells are prepared.[7]

-

Reaction Mixture: The membranes (8-10 µg of protein) are incubated in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.[7] An ATP regenerating system consisting of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase is also included.[7]

-

Incubation: The reaction is carried out at 37°C for 90 minutes in the presence and absence of 1 mM sodium vanadate (a potent inhibitor of P-type ATPases) to determine the P-gp specific ATPase activity.[7] Various concentrations of LY335979 are added to assess its effect on ATPase activity.

-

Phosphate Detection: The amount of inorganic phosphate liberated from ATP hydrolysis is measured.[7] A detection solution is added, and the absorbance is read at 690 nm.[7]

-

Data Analysis: A phosphate standard curve is used to calculate the amount of phosphate formed. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[7]

Figure 3: Workflow for P-gp ATPase Activity Assay.

Equilibrium Binding Studies

Equilibrium binding assays directly measure the interaction between a ligand and its receptor at equilibrium.

Protocol for [³H]LY335979 Equilibrium Binding:

-

Membrane Preparation: Plasma membranes from P-gp overexpressing CEM/VLB(100) cells are isolated.[1]

-

Incubation: The membranes are incubated with increasing concentrations of radiolabeled [³H]LY335979 until equilibrium is reached.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The dissociation constant (Kd) is determined by analyzing the saturation binding curve, which plots the amount of bound ligand as a function of the free ligand concentration.

Conclusion

LY335979 (Zosuquidar) is a well-characterized, high-affinity competitive inhibitor of P-glycoprotein. The quantitative binding data, with Ki and Kd values in the low nanomolar range, underscore its potency. The experimental protocols outlined in this guide, including photoaffinity labeling and ATPase assays, have been instrumental in elucidating its mechanism of action and its selectivity. This comprehensive understanding of LY335979's interaction with P-gp is crucial for its continued use as a valuable research tool and for the design of future strategies to overcome multidrug resistance in cancer therapy.

References

- 1. Selectivity of the multidrug resistance modulator, LY335979, for P-glycoprotein and effect on cytochrome P-450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of multidrug resistance by the P-glycoprotein modulator, LY335979, from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. adooq.com [adooq.com]

- 11. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Zosuquidar Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively transport a wide array of structurally diverse anticancer drugs out of tumor cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels and rendering the cells resistant to treatment.[1] Zosuquidar trihydrochloride (formerly known as LY335979) is a potent and selective third-generation P-gp inhibitor developed to counteract this resistance mechanism.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Zosuquidar.

Discovery and Development

Zosuquidar was initially characterized at Syntex Corporation. Following Syntex's acquisition by Roche in 1990, the compound was licensed to Eli Lilly in 1997 for further development.[1] It was identified as a potent modulator of P-gp, capable of restoring the sensitivity of MDR cancer cells to chemotherapeutic agents.[1]

Zosuquidar progressed through clinical trials, showing promise in early-phase studies for various malignancies, including a Phase I trial in combination with doxorubicin.[2] In 2006, the U.S. Food and Drug Administration (FDA) granted it orphan drug status for the treatment of acute myeloid leukemia (AML).[1] However, a subsequent Phase III clinical trial (ECOG 3999) for older patients with newly diagnosed AML did not meet its primary endpoint of improving overall survival.[1][3] Consequently, Eli Lilly discontinued the development of Zosuquidar in 2010.[1] Despite its clinical trial outcome, Zosuquidar remains a valuable tool in preclinical research for studying P-gp-mediated multidrug resistance.

Synthesis of this compound

The synthesis of Zosuquidar has been approached through several related pathways. An improved, convergent synthesis is outlined below.[1]

Step 1: Synthesis of 10,11-Difluoromethanodibenzosuberone The synthesis begins with the cyclopropanation of dibenzosuberone (1). Treatment with difluorocarbene, generated in situ from a reagent like lithium chlorodifluoroacetate, yields 10,11-difluoromethanodibenzosuberone (2).[1]

Step 2: Reduction and Halogenation The ketone in compound (2) is reduced using a borohydride reagent, which results in the formation of an alcohol where the fused cyclopropyl group and the new hydroxyl group are on the same side of the seven-membered ring (syn-alcohol) (3).[1] This alcohol is then halogenated, for instance with 48% hydrobromic acid (HBr), to produce the anti-bromo derivative (4), where the two groups are positioned on opposite sides.[1]

Step 3: Formation of the Piperazine Moiety The bromide in compound (4) is displaced by reacting it with pyrazine (5), leading to the formation of a quaternary ammonium salt (quat) (6).[1] Subsequent reduction of this intermediate with sodium borohydride reduces the aromaticity in the pyrazine ring, yielding the corresponding piperazine derivative (7).[1]

Step 4: Synthesis of the Quinoline Side Chain Separately, 5-hydroxyquinoline (8) is reacted with (R)-glycidyl nosylate (9) to afford (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane (10).[1]

Step 5: Convergent Synthesis The final step is a convergent synthesis where the piperazine derivative (7) and the epoxypropane side chain (10) are reacted together to yield Zosuquidar.[1]

Mechanism of Action

Zosuquidar functions as a highly potent and specific, non-competitive inhibitor of P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many chemotherapeutic drugs, from the cell.[1]

By binding to P-gp, Zosuquidar inhibits its ATPase activity, which is essential for the conformational changes required for drug transport.[4] This inhibition leads to the accumulation of co-administered chemotherapeutic agents within the cancer cells, restoring their cytotoxic efficacy. Zosuquidar is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[5]

References

- 1. Zosuquidar - Wikipedia [en.wikipedia.org]

- 2. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

Zosuquidar: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar, also known as LY335979, is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family.[1][2] P-gp is responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells, and its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer. By inhibiting P-gp, zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of zosuquidar, crucial information for its application in research and drug development.

Chemical and Physical Properties

Zosuquidar is a synthetic, small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Zosuquidar

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol | [3] |

| Synonyms | LY335979, RS-33295-198 | [4] |

| CAS Number | 167354-41-8 (free base), 167465-36-3 (trihydrochloride) | [5] |

| Chemical Formula | C₃₂H₃₁F₂N₃O₂ (free base), C₃₂H₃₄Cl₃F₂N₃O₂ (trihydrochloride) | [3][5] |

| Appearance | Yellow solid powder, Off-white to light yellow solid | [3][4] |

Table 2: Physicochemical Properties of Zosuquidar

| Property | Value | Source(s) |

| Molecular Weight | 527.62 g/mol (free base), 636.99 g/mol (trihydrochloride) | [5] |

| Melting Point | Not explicitly reported, described as a solid/powder. | [3][4] |

| pKa | pKa1: 1.5 ± 0.4, pKa2: 4.78 ± 0.03, pKa3: 7.94 ± 0.01 | [6] |

| logP (predicted) | 4.8 - 5.2 | [7] |

| Solubility | DMSO: 80.83 - 127 mg/mL[8] Water: Sparingly soluble[6] Ethanol: Soluble | [9] |

Stability and Storage

The stability of zosuquidar is a critical factor for its handling, formulation, and experimental use.

-

Solid State Stability: As a solid powder, zosuquidar trihydrochloride is stable for extended periods when stored under appropriate conditions. Recommended storage is at -20°C for up to 3 years.[8] It should be kept in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[3]

-

Solution Stability: Zosuquidar is noted to be unstable in aqueous solutions, and freshly prepared solutions are recommended for use.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] A significant observation is that zosuquidar tends to adsorb to various laboratory plastics and glass surfaces from aqueous solutions, which can lead to a lower than expected concentration.[6][7] This nonspecific adsorption is reduced in the presence of organic solvents or by lowering the pH.[6]

-

Forced Degradation: While specific forced degradation studies detailing the degradation pathways and kinetics of zosuquidar are not extensively published, it is known to be susceptible to degradation in aqueous solutions. General principles of forced degradation studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12] Given its chemical structure, potential degradation pathways could involve hydrolysis of the ether linkage or oxidation of the nitrogen-containing rings.

Experimental Protocols

Determination of pKa Values

The pKa values of zosuquidar were experimentally determined using a Sirius T3 titrator by measuring the UV-VIS spectrum during titration at 25°C.[6]

Methodology:

-

Prepare a solution of zosuquidar in water containing 0.15 M potassium chloride to maintain constant ionic strength.

-

Use dimethyl sulfoxide (DMSO) as a cosolvent to aid solubility.

-

Perform the titration, monitoring the UV-VIS spectral changes as a function of pH.

-

Extrapolate the pKa values to 0% cosolvent using the Yasuda-Shedlovsky method to obtain the pKa in a purely aqueous environment.[6]

-

Process the data using appropriate software to determine the pKa values.

P-glycoprotein ATPase Activity Assay

This assay measures the P-gp ATPase activity by quantifying the liberation of inorganic phosphate from ATP, which is a measure of P-gp functional activity. Zosuquidar's inhibitory effect can be assessed by its impact on this activity.

Methodology:

-

Prepare membranes from cells overexpressing P-gp.

-

Incubate the membranes (8-10 µg of protein) in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.

-

Include an ATP regenerating system composed of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase.

-

Perform incubations in the presence and absence of 1 mM sodium vanadate (a potent ATPase inhibitor) to determine the P-gp specific ATPase activity.

-

Add zosuquidar at various concentrations to the wells to determine its inhibitory effect.

-

Incubate the plate for 90 minutes at 37°C.

-

Stop the reaction and add a detection solution to measure the amount of inorganic phosphate released.

-

Read the absorbance at 690 nm using a microplate reader.

-

Calculate the µmol of phosphate formed using a phosphate standard curve.

Calcein-AM Efflux Assay for P-gp Inhibition

This is a cell-based fluorescence assay to assess P-gp function and its inhibition by compounds like zosuquidar. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeant calcein. In cells with active P-gp, calcein-AM is effluxed out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.[2]

Methodology:

-

Culture P-gp overexpressing cells in a suitable medium.

-

Harvest and resuspend the cells (e.g., 5 x 10⁵ cells/mL) in a phenol-free medium.

-

Pre-incubate the cells with varying concentrations of zosuquidar for a specified time (e.g., 45 minutes at 37°C in the dark).[2]

-

Add Calcein-AM to a final concentration (e.g., 0.01 µM) and continue the incubation for a shorter period (e.g., 5-10 minutes).[2]

-

Measure the intracellular fluorescence of calcein using a flow cytometer.

-

An increase in fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

Zosuquidar's primary mechanism of action is the direct inhibition of the P-glycoprotein transporter. This restores the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby overcoming multidrug resistance.

Caption: Mechanism of P-gp inhibition by zosuquidar.

The diagram above illustrates how zosuquidar blocks the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents and allowing them to reach their therapeutic targets.

Caption: Experimental workflow for the Calcein-AM assay.

This workflow outlines the key steps involved in assessing P-gp inhibition using the Calcein-AM fluorescence-based assay.

Conclusion

Zosuquidar is a well-characterized P-glycoprotein inhibitor with defined chemical and physical properties. While it is a stable solid, its instability in aqueous solutions and its propensity for non-specific adsorption are important considerations for its experimental use and formulation development. The provided protocols and diagrams offer a foundation for researchers and drug development professionals working with this important modulator of multidrug resistance. Further studies on its forced degradation and the characterization of its degradation products would provide a more complete stability profile.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. biopharminternational.com [biopharminternational.com]

Zosuquidar Trihydrochloride (CAS: 167465-36-3): A Technical Guide for Drug Development Professionals

An In-depth Review of a Third-Generation P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Oncology

Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer therapeutics.[1][2][3] This technical guide provides a comprehensive overview of Zosuquidar's mechanism of action, physicochemical properties, and key experimental data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Zosuquidar functions by binding with high affinity to P-glycoprotein, an ATP-dependent efflux pump encoded by the MDR1 gene.[2][4] P-gp is frequently overexpressed in tumor cells and actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels and conferring resistance.[1][4] Zosuquidar inhibits this efflux function, restoring the sensitivity of cancer cells to P-gp substrate drugs.[2][3] Notably, it is highly selective for P-gp and does not significantly inhibit other key drug transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP) at clinically relevant concentrations.[1][5]

Physicochemical and Pharmacokinetic Properties

This compound is a difluorocyclopropyl quinoline derivative.[6] Key identifying and physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 167465-36-3 | [1] |

| Molecular Formula | C₃₂H₃₁F₂N₃O₂·3HCl | |

| Molecular Weight | 636.99 g/mol | |

| IUPAC Name | (2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol, trihydrochloride | [2] |

| Solubility | Soluble to 50 mM in DMSO | |

| Purity | ≥97% | |

| Storage | Store at -20°C | |

| Oral Bioavailability (Rat) | 2.6–4.2% | [7] |

Preclinical Efficacy

In Vitro Activity

Zosuquidar has demonstrated potent P-gp inhibition across a wide range of MDR cancer cell lines, effectively restoring sensitivity to various chemotherapeutic agents. It is a high-affinity inhibitor with a reported Ki value of 59 nM and a Kd of 79 nM.[2][8]

| Cell Line | Chemotherapeutic Agent | Effect of Zosuquidar | Reference(s) |

| MDR CHO (CHRC5) | Doxorubicin | EC₅₀ for sensitization: 10-100 nM | [1] |

| P388/ADR (Murine Leukemia) | Various | Potentiation of antitumor activity | [1][9] |

| K562/DOX | Daunorubicin (DNR) | Enhanced cytotoxicity by >45.5-fold | [9] |

| P-gp expressing AML blasts | Anthracyclines, Gemtuzumab Ozogamicin | Completely or partially restored drug sensitivity | [2] |

| Caco-2 Cells | Etoposide | IC₅₀ for permeability inhibition: 5-10 nM | [7][10] |

In Vivo Activity

Preclinical animal models have confirmed Zosuquidar's ability to enhance the efficacy of chemotherapy in vivo. In xenograft models of P-gp-overexpressing tumors, co-administration of Zosuquidar with chemotherapeutic agents led to increased antitumor activity and improved overall survival with minimal off-target toxicity.[2][11] For instance, in a P388/ADR murine leukemia model, combining Zosuquidar (30 mg/kg, i.p.) with doxorubicin (1 mg/kg) resulted in significant antitumor activity and increased survival compared to doxorubicin alone.[8][9]

Clinical Development and Trials

Zosuquidar has been investigated in numerous clinical trials, primarily for hematologic malignancies like Acute Myeloid Leukemia (AML) and Non-Hodgkin's Lymphoma (NHL), as well as solid tumors.

Key Clinical Trial Data

| Trial ID / Phase | Indication | Combination Therapy | Key Findings | Reference(s) |

| ECOG 3999 (Phase III) | Older patients with newly diagnosed AML | Daunorubicin + Cytarabine + Zosuquidar or Placebo | Zosuquidar did not significantly improve overall survival (Median OS: 7.2 vs 9.4 months, p=0.281) or remission rates (51.9% vs 48.9%). The study suggested the presence of P-gp independent resistance mechanisms. | [12][13][14] |

| NCT00046930 | [12][13] | |||

| Phase I/II | Relapsed/Refractory (RR) AML | Gemtuzumab Ozogamicin (GO) + Zosuquidar | Overall remission rate (ORR) of 34%. In P-gp positive patients, median OS was significantly greater than in P-gp negative patients (6.0 vs 1.8 months, p=0.01), suggesting effective targeting in the P-gp+ subgroup. | [15] |

| NCT00233909 | [15] | |||

| Phase I | Advanced Malignancies | Doxorubicin + IV Zosuquidar | Zosuquidar was well-tolerated. Maximal dose was 640 mg/m². It caused a modest decrease in doxorubicin clearance (17-22%). Maximal P-gp inhibition was achieved at doses >500 mg. | [11][16] |

| Phase I | Advanced Malignancies | Doxorubicin + Oral Zosuquidar | Neurotoxicity was dose-limiting. The maximum tolerated dose (MTD) was 300 mg/m² every 12h for 4 days. Zosuquidar did not significantly affect doxorubicin pharmacokinetics. | [6][17] |

| Phase I/II | Non-Hodgkin's Lymphoma | CHOP + Oral Zosuquidar | Zosuquidar (500 mg, 3 doses) was safely administered with CHOP. It did not significantly affect doxorubicin pharmacokinetics but had moderate effects on vincristine pharmacokinetics. | [18] |

| Phase I/II | Older patients with AML | Daunorubicin + Cytarabine + Zosuquidar CIV | Recommended Phase II dose of Zosuquidar is 700 mg/day via 72-hr continuous IV infusion. This regimen was well-tolerated and achieved rapid, sustained P-gp inhibition. In P-gp+ patients, 50% achieved CR or CRp. | [19] |

Experimental Protocols

P-glycoprotein Function Assay (Rhodamine 123 Efflux)

A common method to assess P-gp function ex vivo utilizes the fluorescent substrate Rhodamine 123 (Rh123). This assay was used in clinical trials to confirm target engagement.[5]

Methodology:

-

Cell Isolation: Isolate target cells (e.g., patient-derived leukemic blasts or peripheral blood CD56+ natural killer cells) from samples.

-

Dye Loading: Incubate cells with the P-gp substrate, Rhodamine 123, allowing it to passively enter the cells.

-

Efflux Period: After washing, incubate the cells at 37°C in the presence or absence of a P-gp modulator like Zosuquidar (e.g., 100 nM).[5] A control is often kept at 4°C to inhibit all active transport.

-

Flow Cytometry: Measure the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

-

Analysis: P-gp function is determined by the difference in Rh123 accumulation. Effective P-gp inhibition by Zosuquidar results in higher intracellular fluorescence (higher MFI) compared to the untreated control, as less Rh123 is effluxed.[5]

In Vitro Chemosensitivity Assay (MTT Assay)

To determine the ability of Zosuquidar to sensitize MDR cells to chemotherapy, a standard cytotoxicity assay such as the MTT assay is employed.

Methodology:

-

Cell Plating: Seed MDR cancer cells (e.g., P388/ADR) in 96-well plates.

-

Drug Treatment: Treat cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 µM).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[8]

-

MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a plate reader.

-

Analysis: Calculate the IC₅₀ (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of Zosuquidar. A significant decrease in the IC₅₀ value indicates reversal of resistance.

Conclusion

This compound is a well-characterized, potent, and specific P-gp inhibitor. While a large Phase III trial in AML did not meet its primary endpoint, subsequent studies, particularly in combination with gemtuzumab ozogamicin, suggest that Zosuquidar can provide a clinical benefit in patient populations with a confirmed P-gp positive phenotype.[12][15] Its favorable pharmacokinetic profile, with minimal impact on the clearance of co-administered chemotherapies like doxorubicin, distinguishes it from earlier-generation MDR modulators.[5][11][18] The extensive preclinical and clinical data available make Zosuquidar a valuable tool for researchers studying P-gp mediated resistance and a continued compound of interest for targeted therapeutic strategies in oncology.

References

- 1. Portico [access.portico.org]

- 2. medkoo.com [medkoo.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

Zosuquidar: A Technical Overview of a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Zosuquidar is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in the development of multidrug resistance (MDR) in cancer cells. This document provides a concise technical guide to the core physicochemical properties of Zosuquidar, its mechanism of action, and relevant experimental methodologies.

Core Molecular Data

Zosuquidar has been investigated primarily for its ability to reverse P-gp-mediated drug efflux, thereby restoring the efficacy of conventional chemotherapeutic agents. The fundamental molecular and physical properties of Zosuquidar are summarized below.

| Property | Value (Zosuquidar Free Base) | Value (Zosuquidar Trihydrochloride) |

| Chemical Formula | C32H31F2N3O2[1][2] | C32H31F2N3O2 · 3HCl |

| Molecular Weight | 527.62 g/mol [1] | 636.99 g/mol [3][4] |

| Monoisotopic Mass | 527.238433576 Da[2] | 563.2151113 Da (hydrochloride form)[5] |

| CAS Number | 167354-41-8[1] | 167465-36-3 |

| Synonyms | LY335979, RS 33295-198[1][6] | LY335979 trihydrochloride |

| Inhibition Constant (Ki) | 59 nM to 60 nM for P-glycoprotein[3][4][7][8] | Not applicable |

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions by directly binding to P-glycoprotein, an ATP-dependent efflux pump.[9] In multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports a wide range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect. Zosuquidar competitively inhibits this action, leading to the intracellular accumulation of co-administered anticancer drugs and the restoration of their cytotoxic activity.[1][9]

Zosuquidar's inhibition of P-gp mediated drug efflux.

Experimental Protocols

P-glycoprotein ATPase Activity Assay

A common method to assess the interaction of compounds with P-gp is to measure the protein's ATPase activity.

Methodology:

-

Membrane Preparation: Utilize membranes prepared from cells overexpressing P-gp.

-

Incubation: Incubate the membranes (typically 8-10 µg of protein) in a buffer solution containing ATP and an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase).[3]

-

Inhibitors and Controls: Include control samples with a known P-gp inhibitor like sodium vanadate to determine the P-gp specific ATPase activity.[3]

-

Test Compound: Add varying concentrations of Zosuquidar to the experimental wells.

-

Reaction and Measurement: The reaction is typically carried out at 37°C. The amount of inorganic phosphate liberated from ATP hydrolysis is then quantified, often using a colorimetric method, with absorbance measured by a microplate reader.[3][4] An increase in ATPase activity is indicative of a P-gp substrate or modulator.

Cellular Cytotoxicity and Reversal of Resistance Assays

These assays determine the ability of Zosuquidar to enhance the cytotoxic effect of chemotherapeutic drugs in MDR cell lines.

Methodology:

-

Cell Culture: Culture both a drug-sensitive parental cell line and its P-gp-overexpressing, multidrug-resistant counterpart.

-

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) both in the presence and absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 to 0.5 µM).[3]

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[6][8]

-

Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay. The absorbance or luminescence is read using a microplate reader.[3]

-

Data Analysis: Calculate the IC50 (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent under both conditions. A significant decrease in the IC50 in the presence of Zosuquidar indicates the reversal of P-gp-mediated resistance.

Workflow for a cytotoxicity and resistance reversal assay.

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | P-gp | TargetMol [targetmol.com]

- 5. Zosuquidr.3hcl (ly335979) | C32H32ClF2N3O2 | CID 54612642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biochemical Function of Zosuquidar Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zosuquidar trihydrochloride (formerly LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer therapeutics. This document provides a comprehensive overview of the biochemical function of Zosuquidar, its mechanism of action, and its role in reversing P-gp-mediated drug resistance. Detailed experimental protocols for key assays and quantitative data on its activity are presented to support further research and development in this area.

Introduction

The efficacy of numerous chemotherapeutic agents is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit cross-resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1 (ABCB1) gene.[1] P-gp functions as an ATP-dependent efflux pump, actively extruding cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][2]

This compound has emerged as a highly selective and potent modulator of P-gp.[3][4] Unlike earlier generations of P-gp inhibitors, Zosuquidar exhibits high specificity for P-gp with minimal inhibition of other ABC transporters like MRP1 and BCRP, and it does not significantly impact the pharmacokinetics of co-administered P-gp substrates at clinically relevant concentrations.[3][4][5] This makes it a valuable tool for studying P-gp function and a potential agent for overcoming MDR in clinical settings.

Mechanism of Action

Zosuquidar functions by directly inhibiting the efflux activity of P-glycoprotein.[2] It is a non-competitive inhibitor, meaning it does not compete with the substrate for binding to the same site on the transporter. Instead, it is believed to bind to a distinct site on P-gp, inducing a conformational change that locks the transporter in a state where it can no longer effectively bind to or hydrolyze ATP, which is essential for the energy-dependent efflux of substrates.[2][6] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in P-gp-expressing cells, thereby restoring their cytotoxic efficacy.

dot

Quantitative Data

The potency of Zosuquidar has been characterized across various in vitro models. Key quantitative metrics are summarized below.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 59 nM | Cell-free assay | [7][8] |

| IC50 | 0.05888 µM | CCRF-CEM/VCR1000 (P-gp-mediated efflux inhibition) | [7] |

| 6 µM - 16 µM | Cytotoxicity in various drug-sensitive and MDR cell lines (Zosuquidar alone) | [7][8] | |

| 417 ± 126 nM | Calcein-AM assay (conventional serial dilution) | [9] | |

| 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [9] |

Impact on Cellular Signaling Pathways

The primary biochemical function of Zosuquidar is the direct inhibition of P-gp. However, this action has significant downstream consequences on cellular signaling, primarily by potentiating the effects of chemotherapeutic agents that are P-gp substrates.

Potentiation of Apoptosis

By preventing the efflux of cytotoxic drugs, Zosuquidar restores their ability to induce apoptosis. P-gp overexpression has been linked to the inhibition of caspase-dependent apoptotic pathways.[2][7] Inhibition of P-gp by Zosuquidar allows for the intracellular accumulation of chemotherapeutic agents, which can then trigger the intrinsic or extrinsic apoptotic cascades, often involving the activation of caspases such as caspase-3.[2][7]

dot

Autophagic Degradation of PD-L1

Recent studies have unveiled a novel function of Zosuquidar in modulating the immune checkpoint protein PD-L1. Zosuquidar has been shown to induce the autophagic degradation of PD-L1 by enhancing the interaction between P-gp (ABCB1) and PD-L1, leading to the retention of PD-L1 in the endoplasmic reticulum and its subsequent degradation. This suggests a potential role for Zosuquidar in cancer immunotherapy.

Experimental Protocols

P-gp ATPase Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[7]

Methodology:

-

Prepare membranes from P-gp-expressing cells (8-10 µg of protein per well).

-

Incubate the membranes in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).

-

Include test concentrations of Zosuquidar.

-

For control wells, add 1 mM sodium vanadate to determine the P-gp-specific ATPase activity.

-

Incubate the plate for 90 minutes at 37°C.

-

Stop the reaction and measure the liberation of inorganic phosphate using a colorimetric method (e.g., molybdate-based assay).

-

Read the absorbance at 690 nm.

-

Calculate the amount of phosphate formed using a phosphate standard curve.

dot

Cytotoxicity (MTT) Assay

This assay determines the effect of Zosuquidar on the cytotoxicity of chemotherapeutic agents in MDR cell lines.

Methodology:

-

Seed cells in logarithmic growth phase into 96-well plates.

-

For adherent cells like MCF-7/ADR, allow them to attach for 24 hours.[7]

-

Add the chemotherapeutic agent with or without various concentrations of Zosuquidar (e.g., 0.05 to 5 µM).[7]

-

Culture the cells for 72 hours.[7]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Pellet the cells by centrifugation.

-

Carefully remove 70 µL of the medium and add 100 µL of a solubilization solution (e.g., 2-propanol/0.04 N HCl).[7]

-

Resuspend the cells until the formazan crystals are fully dissolved.

-

Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm.[7]

Drug Transport Assay (Rhodamine 123 Efflux)

This assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.

Methodology:

-

Harvest peripheral blood mononuclear cells (or other P-gp-expressing cells).

-

Incubate the cells with rhodamine 123 dye to allow for cellular uptake.

-

Wash the cells to remove extracellular dye.

-

Incubate the cells in the presence or absence of Zosuquidar for a specified time (e.g., 90 minutes) at 37°C to allow for efflux.[3]

-

Analyze the intracellular fluorescence of rhodamine 123 using flow cytometry.

-

Increased rhodamine retention in the presence of Zosuquidar indicates inhibition of P-gp function.[3][10]

Conclusion

This compound is a powerful and specific inhibitor of P-glycoprotein, a key driver of multidrug resistance in cancer. Its biochemical function is centered on the direct, non-competitive inhibition of P-gp's ATP-dependent efflux activity, leading to the intracellular accumulation of chemotherapeutic drugs and the restoration of their cytotoxic effects. The ability of Zosuquidar to sensitize MDR cells to apoptosis-inducing agents, and its newly discovered role in promoting the degradation of the immune checkpoint protein PD-L1, highlight its potential as both a research tool and a therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Zosuquidar.

References

- 1. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 10. P-glycoprotein plays a drug-efflux-independent role in augmenting cell survival in acute myeloblastic leukemia and is associated with modulation of a sphingomyelin-ceramide apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zosuquidar Trihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of Zosuquidar trihydrochloride, a potent and specific inhibitor of P-glycoprotein (P-gp, ABCB1). The following protocols are intended to guide researchers in assessing the efficacy of Zosuquidar in overcoming P-gp-mediated multidrug resistance (MDR).

Introduction

This compound is a third-generation P-gp inhibitor that has been extensively studied for its ability to reverse multidrug resistance in cancer cells.[1] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. Zosuquidar competitively inhibits P-gp, restoring the sensitivity of MDR cells to cytotoxic drugs.[2][3] This document outlines key in vitro assays to evaluate the inhibitory and chemosensitizing effects of Zosuquidar.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Kᵢ | 60 nM | Cell-free P-gp binding assay | [2] |

| IC₅₀ | 6.7 - 20 nM | Rhodamine 123/Daunorubicin accumulation in HL60/VCR cells | [4] |

| IC₅₀ | 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [5] |

| IC₅₀ | 417 ± 126 nM | Calcein-AM assay (conventional serial dilution) | [5] |

Table 2: Chemosensitizing Activity of this compound

| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Effect | Reference |

| CEM/VLB100 | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | 0.1 µM | Fully restored sensitivity | [6] |

| P388/ADR, MCF7/ADR, 2780AD | Various oncolytics | 0.1 - 0.5 µM | Completely reversed resistance | [2] |

| K562/DOX, HL60/DNR | Various oncolytics | Not specified | Significantly restored drug sensitivity | [2] |

| Primary AML blasts | Anthracyclines, Gemtuzumab ozogamicin | Not specified | Enhanced cytotoxicity | [3] |

Table 3: Cytotoxicity of this compound as a Single Agent

| Cell Lines | IC₅₀ Range | Reference |

| Drug-sensitive and MDR cell lines | 6 µM - 16 µM | [2] |

Experimental Protocols

P-glycoprotein Inhibition Assay: Calcein-AM Retention

This assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent substrate Calcein-AM from P-gp-expressing cells.

Materials:

-

P-gp-expressing cells (e.g., MDCKII-MDR1, Caco-2) and parental control cells.[5]

-

Calcein-AM stock solution (1 mM in DMSO).

-

This compound.

-

Assay buffer (e.g., HBSS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Seed P-gp-expressing and parental cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of Zosuquidar in assay buffer.

-

Remove culture medium from the cells and wash with assay buffer.

-

Add the Zosuquidar dilutions to the cells and incubate for 30 minutes at 37°C.

-

Add Calcein-AM to a final concentration of 0.1 µM to all wells.[7]

-

Incubate for 30-60 minutes at 37°C.

-

Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Calculate the increase in fluorescence in the presence of Zosuquidar compared to the vehicle control.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

-

P-gp-containing membrane vesicles.

-

Assay Buffer A (composition not fully specified, but contains 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA).[2]

-

ATP (3 mM).[2]

-

ATP regenerating system (5 mM phosphoenolpyruvate, 3.6 units/mL pyruvate kinase).[2]

-

Sodium vanadate (1 mM).[2]

-

This compound.

-

Phosphate detection reagent.

-

96-well plate.

-

Microplate reader.

Protocol:

-

Incubate P-gp-containing membranes (8-10 µg protein) in a 96-well plate.[2]

-

Add Assay Buffer A, the ATP regenerating system, and various concentrations of Zosuquidar.

-

To determine P-gp specific ATPase activity, include control wells with and without 1 mM sodium vanadate (a P-gp ATPase inhibitor).[2]

-

Initiate the reaction by adding 3 mM ATP.

-

Incubate the plate for 90 minutes at 37°C.[2]

-

Stop the reaction and add the phosphate detection solution.

-

After 3 minutes, measure the absorbance at 690 nm.[2]

-

The P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[2]

-

Calculate the amount of phosphate liberated using a phosphate standard curve.[2]

Chemosensitization Assay (MTT Assay)

This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic agents.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental drug-sensitive cell line (e.g., MCF-7).[2]

-

Chemotherapeutic agent (e.g., Doxorubicin).

-

This compound.

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).[2]

-

Solubilization solution (e.g., 2-propanol/0.04 N HCl).[2]

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 to 0.5 µM).[2] For some cell lines, a 24-hour pre-incubation with Zosuquidar may be performed.[2]

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[2]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Centrifuge the plates to pellet the cells and carefully remove 70 µL of the medium.[2]

-

Add 100 µL of the solubilization solution to each well and resuspend the formazan crystals.[2]

-

Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm.[2]

-

Calculate the IC₅₀ values for the chemotherapeutic agent with and without Zosuquidar and determine the Resistance Modifying Factor (RMF) as the ratio of IC₅₀ in the absence versus the presence of the modulator.[8]

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Zosuquidar in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Zosuquidar, a potent and selective P-glycoprotein (P-gp) inhibitor, in mouse models. The following protocols and data are intended to assist in the design and execution of preclinical studies aimed at overcoming multidrug resistance, enhancing drug delivery to target tissues, and investigating novel therapeutic applications of Zosuquidar.

Overview and Mechanism of Action

Zosuquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (ABCB1), an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer and limits the penetration of various drugs into tissues such as the brain.[1][2] By inhibiting P-gp, Zosuquidar can increase the intracellular concentration of co-administered chemotherapeutic agents in resistant tumor cells, thereby restoring their cytotoxic efficacy.[3][4] Recent studies also suggest a role for Zosuquidar in cancer immunotherapy through the downregulation of PD-L1 expression.

Signaling Pathway: P-glycoprotein Inhibition by Zosuquidar

Caption: Zosuquidar non-competitively inhibits the P-gp efflux pump, preventing the expulsion of substrate drugs and increasing their intracellular accumulation.

Quantitative Data Summary

The following tables summarize the dosages, routes of administration, and observed effects of Zosuquidar in various mouse model studies.

Table 1: Zosuquidar Monotherapy and in Combination with Chemotherapeutic Agents

| Mouse Model | Zosuquidar Dose | Route of Administration | Frequency | Co-administered Agent | Key Findings |

| P388/ADR Murine Leukemia | 1, 3, 10, 30 mg/kg | Intraperitoneal (IP) | Once daily for 5 days | Doxorubicin (1 mg/kg) | Significantly increased survival compared to Doxorubicin alone.[5] |

| Wild-type Mice | 25, 80 mg/kg | Oral (PO) | 1 hour before Paclitaxel | Paclitaxel (i.v.) | Increased paclitaxel levels in the brain by 3.5-fold and 5-fold, respectively.[6] |

| Wild-type Mice | 20 mg/kg | Intravenous (IV) | 10 minutes before Paclitaxel | Paclitaxel (i.v.) | Increased paclitaxel levels in the brain by 5.6-fold.[6] |

| Nude Mice with NCI-H292 Xenografts | 90 mg/kg | Oral (PO) | Daily for 10 days | None | Remarkably decreased the expression of PD-L1 in tumors. |

| BALB/c Mice with CT26 Tumors | 90 mg/kg | Intragastric | Daily for 10 days | None / Anti-PD-1 | Suppressed tumor growth and reduced PD-L1 expression. |

| Male and Female Mice | 30 mg/kg | Intraperitoneal (IP) | Single dose | Talinolol (20 mg/kg) | Increased plasma and liver concentrations of talinolol. |

Experimental Protocols

Formulation of Zosuquidar for In Vivo Administration

Note: Zosuquidar is unstable in solution; it is recommended to prepare fresh formulations for each experiment.

3.1.1. Formulation for Intraperitoneal (IP) or Intravenous (IV) Administration

This formulation is suitable for achieving a clear solution for parenteral administration.

-

Materials:

-

Zosuquidar trihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a stock solution of Zosuquidar in DMSO.

-

In a sterile tube, add the required volume of the Zosuquidar stock solution.

-

Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex the solution thoroughly between the addition of each solvent to ensure a clear and homogenous solution.

-

If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

The final solution should be clear before administration. This protocol can achieve a Zosuquidar concentration of at least 5 mg/mL.

-

3.1.2. Formulation for Oral Gavage (PO)

This protocol is for preparing a homogenous suspension for oral administration.

-

Materials:

-

This compound

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water)

-

-

Protocol:

-

Weigh the required amount of Zosuquidar.

-

Add the Zosuquidar powder to the appropriate volume of the CMC-Na solution.

-

Vortex or stir the mixture until a homogenous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of Zosuquidar to 1 mL of CMC-Na solution.[1]

-

General Procedure for In Vivo Administration in Mice

The following diagram outlines a general workflow for a typical in vivo study involving Zosuquidar.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase I study of the multidrug resistance inhibitor zosuquidar administered in combination with vinorelbine in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Zosuquidar to Potentiate Paclitaxel Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers; however, its efficacy is frequently compromised by the development of multidrug resistance (MDR). A primary driver of this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-gp.[1][2][3] Co-administration of Zosuquidar with paclitaxel presents a promising strategy to circumvent P-gp-mediated resistance and restore sensitivity to this critical chemotherapeutic agent.

These application notes provide detailed protocols and compiled data for researchers investigating the synergistic effects of Zosuquidar and paclitaxel in cancer cell lines.

Mechanism of Action

Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, binding with high affinity (Ki of 59-60 nM) to the transporter.[1][2] This binding event obstructs the efflux of P-gp substrates, including paclitaxel, leading to their intracellular accumulation and enhanced cytotoxic activity in MDR cancer cells.[4] Zosuquidar is highly specific for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at concentrations effective for P-gp modulation.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Zosuquidar in combination with paclitaxel and other chemotherapeutic agents across various cancer cell lines.

Table 1: Zosuquidar and Paclitaxel Combination Efficacy

| Cell Line | Cancer Type | Zosuquidar Concentration (µM) | Effect on Paclitaxel IC50 | Reference |

| SW-620/AD300 | Colon Adenocarcinoma | 2 | 4.23-fold reduction | [2] |

| OVCAR8 PTX R | Ovarian Carcinoma | Not specified, used with Verapamil (another P-gp inhibitor) | Re-acquired Paclitaxel sensitivity | [6] |

| MCF-7/TAX | Breast Cancer | Not specified, P-gp overexpression noted | Implied potentiation due to P-gp inhibition | [7][8] |

Table 2: Cytotoxicity of Zosuquidar as a Single Agent

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| CCRF-CEM | Leukemia | 6 | 72 | [2] |

| CEM/VLB100 | Leukemia | 7 | 72 | [2] |

| P388 | Leukemia | 15 | 72 | [2] |

| P388/ADR | Leukemia | 8 | 72 | [2] |

| MCF7 | Breast Cancer | 7 | 72 | [2] |

| MCF7/ADR | Breast Cancer | 15 | 72 | [2] |

| 2780 | Ovarian Cancer | 11 | 72 | [2] |

| 2780AD | Ovarian Cancer | 16 | 72 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of Zosuquidar.

Materials:

-

Cancer cell lines (e.g., paclitaxel-resistant and sensitive parental lines)

-

Complete cell culture medium

-

Paclitaxel stock solution (in DMSO)

-

Zosuquidar stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of paclitaxel in complete culture medium.

-

Prepare a fixed, non-toxic concentration of Zosuquidar in complete culture medium (e.g., 0.3 µM - 2 µM).[2] A dose-response curve for Zosuquidar alone should be performed initially to determine a non-toxic concentration.

-

Remove the overnight culture medium from the cells.

-

Add 100 µL of medium containing the paclitaxel dilutions with or without the fixed concentration of Zosuquidar to the respective wells. Include wells with Zosuquidar alone and untreated control wells.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by paclitaxel with and without Zosuquidar.

Materials:

-

Cancer cell lines

-

6-well plates

-

Paclitaxel

-

Zosuquidar

-

Annexin V-FITC/PI Apoptosis Detection Kit

-